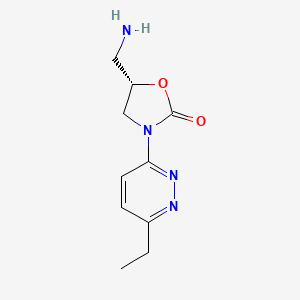![molecular formula C12H12N2O B13124308 2,4-Dimethyl[3,4'-bipyridin]-6(1H)-one CAS No. 92173-92-7](/img/structure/B13124308.png)
2,4-Dimethyl[3,4'-bipyridin]-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-[3,4’-bipyridin]-6(1H)-one is a heterocyclic compound that belongs to the bipyridine family. This compound is characterized by the presence of two methyl groups at the 2 and 4 positions and a ketone group at the 6 position of the bipyridine ring. It is widely used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-[3,4’-bipyridin]-6(1H)-one typically involves the use of Grignard reagents and copper catalysts. One common method involves the reaction of 2,4-dimethylpyridine with a Grignard reagent in the presence of a copper catalyst under an inert atmosphere. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at a controlled temperature. After the reaction, the mixture is quenched with a saturated ammonium chloride solution, and the product is extracted using ethyl acetate .
Industrial Production Methods
Industrial production of 2,4-Dimethyl-[3,4’-bipyridin]-6(1H)-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-[3,4’-bipyridin]-6(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,4-Dimethyl-[3,4’-bipyridin]-6(1H)-one is used in various scientific research applications, including:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Potential use in drug development and as a pharmacological tool.
Industry: Used in the synthesis of dyes, pigments, and other organic compounds.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-[3,4’-bipyridin]-6(1H)-one involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic processes, including redox reactions and electron transfer. The compound’s molecular targets include enzymes and proteins that contain metal cofactors .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Dimethyl-2,2’-bipyridine
- 5,5’-Dimethyl-2,2’-bipyridine
- 4,4’-Dimethoxy-2,2’-bipyridine
Uniqueness
2,4-Dimethyl-[3,4’-bipyridin]-6(1H)-one is unique due to the presence of the ketone group at the 6 position, which imparts distinct chemical reactivity and coordination properties compared to other bipyridine derivatives .
Properties
CAS No. |
92173-92-7 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
4,6-dimethyl-5-pyridin-4-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C12H12N2O/c1-8-7-11(15)14-9(2)12(8)10-3-5-13-6-4-10/h3-7H,1-2H3,(H,14,15) |
InChI Key |
RRYLVVAIAHQKMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=C1C2=CC=NC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


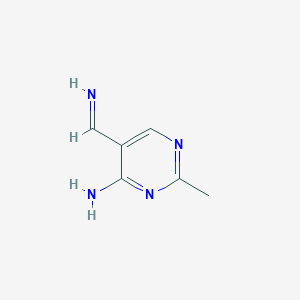
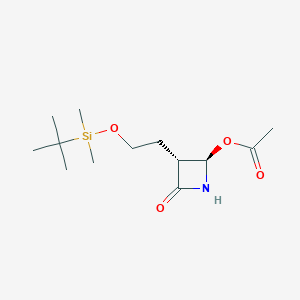
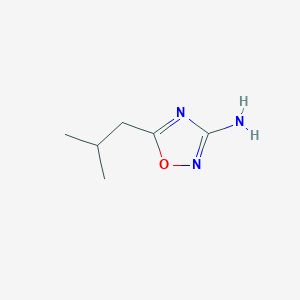
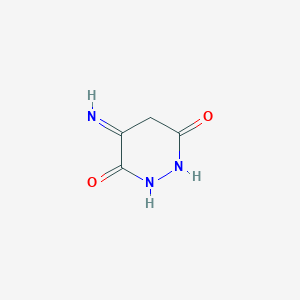
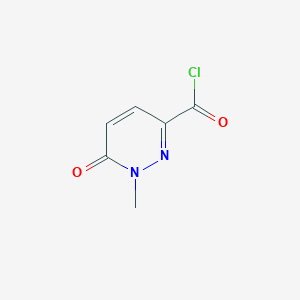

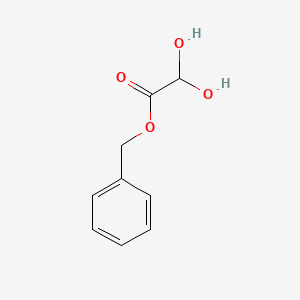
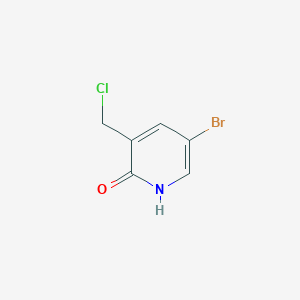
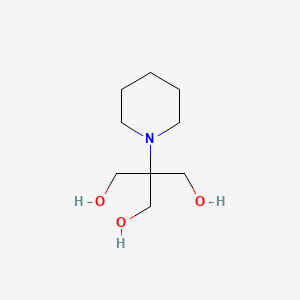
![1,8-Dihydroxy-3-[2-(2-hydroxyethyl)-3-oxobutyl]anthracene-9,10-dione](/img/structure/B13124292.png)
![8-tert-butyl3-ethyl6,7-dihydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine-3,8(9H)-dicarboxylate](/img/structure/B13124300.png)
![7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine](/img/structure/B13124309.png)
![6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13124317.png)
